molecular formula C5H6KNO3S B13505787 Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate

Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate

Cat. No.: B13505787
M. Wt: 199.27 g/mol
InChI Key: OQZADDHVKONYOP-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate typically involves the reaction of 4-oxoazetidine-2-thiol with potassium acetate under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at a temperature range of 25-30°C. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate is unique due to the presence of both the 4-oxoazetidin-2-yl and sulfanyl acetate groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C5H6KNO3S

Molecular Weight

199.27 g/mol

IUPAC Name

potassium;2-(4-oxoazetidin-2-yl)sulfanylacetate

InChI

InChI=1S/C5H7NO3S.K/c7-3-1-4(6-3)10-2-5(8)9;/h4H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1

InChI Key

OQZADDHVKONYOP-UHFFFAOYSA-M

Canonical SMILES

C1C(NC1=O)SCC(=O)[O-].[K+]

Origin of Product

United States

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